molecular formula C6Cl5I B102197 1,2,3,4,5-Pentachloro-6-iodobenzene CAS No. 16478-18-5

1,2,3,4,5-Pentachloro-6-iodobenzene

Cat. No. B102197
CAS RN: 16478-18-5
M. Wt: 376.2 g/mol
InChI Key: JUOZURBHPHLQGX-UHFFFAOYSA-N
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Description

1,2,3,4,5-Pentachloro-6-iodobenzene is a chemical compound with the CAS Number: 16478-18-5 . It has a molecular weight of 376.23 and its IUPAC name is 1,2,3,4,5-pentachloro-6-iodobenzene .


Molecular Structure Analysis

The molecular structure of 1,2,3,4,5-Pentachloro-6-iodobenzene consists of 12 bonds in total . These include 12 non-H bonds, 6 multiple bonds, 6 aromatic bonds, and 1 six-membered ring . The molecular formula of this compound is C6Cl5I .


Physical And Chemical Properties Analysis

The molecular weight of 1,2,3,4,5-Pentachloro-6-iodobenzene is 376.23 . The predicted density of this compound is 2.196±0.06 g/cm3 . The compound is expected to have a boiling point of 356.8±37.0 °C .

Scientific Research Applications

Environmental Studies

Due to its halogenated nature, this compound is also studied in environmental chemistry for its behavior and breakdown in ecosystems. It serves as a model compound for studying the environmental impact of halogenated organic compounds.

Each of these applications utilizes the unique chemical properties of 1,2,3,4,5-Pentachloro-6-iodobenzene to advance scientific research and development across various fields. The compound’s versatility highlights its importance in both fundamental research and practical applications .

properties

IUPAC Name

1,2,3,4,5-pentachloro-6-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6Cl5I/c7-1-2(8)4(10)6(12)5(11)3(1)9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUOZURBHPHLQGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)Cl)I)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6Cl5I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40167808
Record name Benzene, pentachloroiodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40167808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4,5-Pentachloro-6-iodobenzene

CAS RN

16478-18-5
Record name Benzene, pentachloroiodo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016478185
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, pentachloroiodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40167808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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